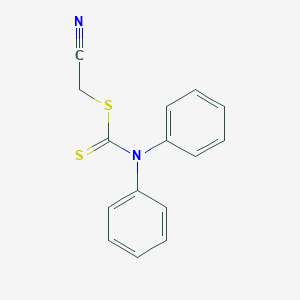
Cyanomethyl diphenylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl diphenylcarbamodithioate is a chemical compound with the empirical formula C15H12N2S2 and a molecular weight of 284.40 g/mol . It is known for its application as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly well-suited for vinyl acetates and vinyl benzoates . This compound is also used as a chain transfer agent (CTA) in polymer chemistry .
Preparation Methods
The synthesis of cyanomethyl diphenylcarbamodithioate typically involves the reaction of diphenylcarbamodithioic acid with cyanomethyl halides under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyanomethyl diphenylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyanomethyl diphenylcarbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyanomethyl diphenylcarbamodithioate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. In this mechanism, the compound mediates the polymerization reaction by transferring the growing polymer chain to the RAFT agent, thereby controlling the molecular weight and distribution of the resulting polymer . The molecular targets and pathways involved include the interaction with radical species generated during the polymerization process .
Comparison with Similar Compounds
Cyanomethyl diphenylcarbamodithioate can be compared with other similar compounds, such as:
- Cyanomethyl methyl (phenyl)carbamodithioate
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- Cyanomethyl dodecyl trithiocarbonate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
These compounds share similar structural features and applications as RAFT agents in controlled radical polymerization. this compound is unique in its specific suitability for vinyl acetates and vinyl benzoates, making it a preferred choice for certain polymerization processes .
Properties
Molecular Formula |
C15H12N2S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
cyanomethyl N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/C15H12N2S2/c16-11-12-19-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |
InChI Key |
MYKFCCXEAFCDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















